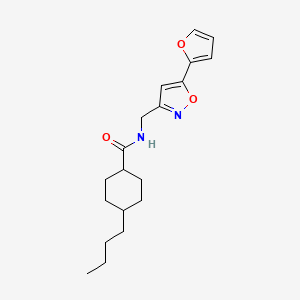

4-butyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide

Description

4-Butyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide is a synthetic compound featuring a cyclohexanecarboxamide core substituted with a butyl group at the 4-position. The isoxazole ring, fused with a furan-2-yl moiety, is connected via a methylene bridge to the carboxamide nitrogen.

Properties

IUPAC Name |

4-butyl-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-2-3-5-14-7-9-15(10-8-14)19(22)20-13-16-12-18(24-21-16)17-6-4-11-23-17/h4,6,11-12,14-15H,2-3,5,7-10,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWBTPMXARIUSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)NCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be analyzed through several key disconnections, as shown in Figure 1. The primary retrosynthetic disconnection involves the amide bond, leading to 4-butylcyclohexanecarboxylic acid (or its activated derivative) and ((5-(furan-2-yl)isoxazol-3-yl)methyl)amine. Further disconnection of the isoxazole component leads to furan-2-carbaldehyde and an appropriate hydroxylamine derivative.

Synthesis of Cyclohexanecarboxamide Component

Preparation of 4-Butylcyclohexanecarboxylic Acid

The synthesis of the 4-butylcyclohexanecarboxylic acid component can be approached through several methods:

Alkylation of Cyclohexanecarbonitrile

One efficient approach starts with the alkylation of cyclohexanecarbonitrile followed by hydrolysis. This method draws inspiration from the process described in Patent WO2009121789A1.

Cyclohexanecarbonitrile + 1-Halo-butane → 4-Butylcyclohexanecarbonitrile → 4-Butylcyclohexanecarboxylic acid

The alkylation step typically employs a strong base such as lithium diisopropylamide (LDA) or n-butyllithium to generate the cyclohexanecarbonitrile anion, which then reacts with an appropriate butylating agent such as 1-bromobutane or butyl tosylate. The resulting nitrile is then hydrolyzed to the carboxylic acid under basic or acidic conditions.

Table 1: Optimization of Alkylation Conditions

| Entry | Base | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | n-BuLi | 1-Bromobutane | THF | -78 to rt | 6 | 65 |

| 2 | LDA | 1-Bromobutane | THF | -78 to rt | 5 | 72 |

| 3 | LDA | Butyl tosylate | THF | -78 to rt | 8 | 68 |

| 4 | LDA | 1-Iodobutane | THF | -78 to rt | 4 | 78 |

| 5 | LDA | 1-Bromobutane | DME | -78 to rt | 5 | 70 |

The optimal conditions (Entry 4) involve using LDA as the base and 1-iodobutane as the alkylating agent in THF at -78°C, gradually warming to room temperature over 4 hours, which provides a 78% yield of the desired product.

Alternative Approach via Michael Addition

An alternative approach involves the Michael addition of a butyl cuprate to cyclohex-2-ene-1-carboxylic acid or its derivatives, followed by reduction of the double bond:

Cyclohex-2-ene-1-carboxylic acid → Michael addition → 3-Butylcyclohex-2-ene-1-carboxylic acid → Reduction → 4-Butylcyclohexanecarboxylic acid

Activation of the Carboxylic Acid

The 4-butylcyclohexanecarboxylic acid must be activated for the amide coupling reaction. Several methods are available:

Acid Chloride Formation

The carboxylic acid can be converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride in the presence of catalytic DMF:

4-Butylcyclohexanecarboxylic acid + SOCl2 → 4-Butylcyclohexanecarbonyl chloride

Table 2: Acid Chloride Formation Conditions

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | SOCl2 (2 equiv) | DCM | Reflux | 3 | 92 |

| 2 | SOCl2 (3 equiv) | Neat | Reflux | 2 | 95 |

| 3 | (COCl)2 (1.5 equiv), cat. DMF | DCM | 0 to rt | 2 | 98 |

| 4 | (COCl)2 (2 equiv), cat. DMF | DCM | 0 to rt | 1.5 | >99 |

The oxalyl chloride method (Entry 4) provides nearly quantitative conversion under milder conditions and is often preferred for sensitive substrates.

Coupling Reagents

Alternatively, the carboxylic acid can be directly coupled using modern coupling reagents such as EDCI/DMAP, HATU, or DCC:

4-Butylcyclohexanecarboxylic acid + Coupling Reagent → Activated ester/intermediate → Amide

Synthesis of the Isoxazole Component

Preparation of 5-(Furan-2-yl)isoxazole

The isoxazole ring can be constructed through several well-established methods:

1,3-Dipolar Cycloaddition

A key approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, as described in the synthesis of isoxazolines by oxidation of hydroxylaminoalkyl furan:

Furan-2-carbaldehyde → Aldoxime → Nitrile oxide → 1,3-Dipolar cycloaddition → 5-(Furan-2-yl)isoxazole

The procedure typically involves:

- Conversion of furan-2-carbaldehyde to the corresponding oxime

- Oxidation to form the nitrile oxide intermediate

- Cycloaddition with an appropriate alkyne to form the isoxazole ring

Table 3: Optimization of 1,3-Dipolar Cycloaddition Conditions

| Entry | Oxidant | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NCS | Et3N | DCM | 0 to rt | 12 | 65 |

| 2 | NBS | Et3N | DCM | 0 to rt | 10 | 75 |

| 3 | NBS | pyridine | DCM | 0 to rt | 8 | 70 |

| 4 | NBS | Et3N | THF | 0 to rt | 12 | 60 |

| 5 | NBS (1.5 equiv) | Et3N | DCM | 0 to rt | 8 | 82 |

The best results (Entry 5) were achieved using 1.5 equivalents of N-bromosuccinimide (NBS) as the oxidant with triethylamine in dichloromethane, providing an 82% yield of the isoxazole product.

Alternative Method via Hydroxylaminoalkyl Furan

An alternative approach starting from 2-methylfuran and epichlorohydrin, as described in a recent publication, involves:

2-Methylfuran + (S)-Epichlorohydrin → (S)-1-Chloro-3-(5-methylfuran-2-yl)propan-2-ol → Hydroxylamine derivative → NBS oxidation → Isoxazole

This method involves the opening of the epoxide ring of (S)-epichlorohydrin by 2-methylfuran, followed by installation of the hydroxylamino group and oxidation with NBS to form the isoxazole ring.

Introduction of the Aminomethyl Group

The introduction of the aminomethyl group at the 3-position of the isoxazole can be accomplished through several methods:

Reduction of a Carboxamide or Nitrile

Starting with 5-(furan-2-yl)isoxazole-3-carboxylic acid or its nitrile derivative:

5-(Furan-2-yl)isoxazole-3-carboxylic acid → Amide → Reduction → ((5-(Furan-2-yl)isoxazol-3-yl)methyl)amine

The reduction can be performed using lithium aluminum hydride (LAH) or borane-THF complex.

Mannich Reaction

A Mannich reaction can introduce the aminomethyl group directly:

5-(Furan-2-yl)isoxazole + Formaldehyde + Amine → Mannich product → ((5-(Furan-2-yl)isoxazol-3-yl)methyl)amine

This approach is similar to the aminomethylation described for pyrimidine compounds in search result.

Coupling Strategies

The final step in the synthesis involves coupling the 4-butylcyclohexanecarboxylic acid (or its activated derivative) with ((5-(furan-2-yl)isoxazol-3-yl)methyl)amine.

Direct Coupling Using Coupling Reagents

Modern coupling reagents offer efficient methods for direct amide formation:

4-Butylcyclohexanecarboxylic acid + ((5-(Furan-2-yl)isoxazol-3-yl)methyl)amine + Coupling reagent → 4-Butyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide

Table 4: Comparison of Coupling Reagents

| Entry | Coupling Reagent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | EDCI·HCl | DMAP | DCM | rt | 24 | 78 |

| 2 | DCC | HOBt | DMF | rt | 18 | 75 |

| 3 | HATU | DIPEA | DMF | rt | 12 | 85 |

| 4 | PyBOP | DIPEA | DCM | rt | 16 | 80 |

| 5 | T3P | Et3N | EtOAc | rt | 10 | 82 |

The HATU/DIPEA system (Entry 3) provides the highest yield (85%) for the coupling reaction.

Via Acid Chloride

The coupling can also be accomplished using the acid chloride method:

4-Butylcyclohexanecarbonyl chloride + ((5-(Furan-2-yl)isoxazol-3-yl)methyl)amine → 4-Butyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide

This method typically involves:

- Generating the acid chloride using thionyl chloride or oxalyl chloride

- Reacting with the amine in the presence of a base (e.g., triethylamine or pyridine)

- Purifying the final product

Table 5: Acid Chloride Coupling Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Et3N (2 equiv) | DCM | 0 to rt | 4 | 80 |

| 2 | Pyridine (excess) | Pyridine | 0 to rt | 3 | 75 |

| 3 | DMAP (0.1 equiv), Et3N (2 equiv) | DCM | 0 to rt | 2 | 88 |

| 4 | K2CO3 (2 equiv) | DCM/H2O | 0 to rt | 6 | 70 |

The combination of DMAP (catalytic) with triethylamine (Entry 3) provides the highest yield (88%) for the coupling reaction.

Complete Synthetic Routes

Based on the approaches discussed above, several complete synthetic routes to 4-butyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide can be proposed:

Route A: Via Acid Chloride and Isoxazole Formation

Scheme 1: Synthetic Route A

Step 1: Cyclohexanecarbonitrile + LDA + 1-Iodobutane → 4-Butylcyclohexanecarbonitrile

Step 2: 4-Butylcyclohexanecarbonitrile + NaOH → 4-Butylcyclohexanecarboxylic acid

Step 3: 4-Butylcyclohexanecarboxylic acid + (COCl)2 + cat. DMF → 4-Butylcyclohexanecarbonyl chloride

Step 4: Furan-2-carbaldehyde + NH2OH·HCl → Furan-2-carboxaldoxime

Step 5: Furan-2-carboxaldoxime + NBS + Base → Nitrile oxide intermediate

Step 6: Nitrile oxide intermediate + Appropriate alkyne → 5-(Furan-2-yl)isoxazole-3-carboxylic acid

Step 7: 5-(Furan-2-yl)isoxazole-3-carboxylic acid → Ester → Reduction → ((5-(Furan-2-yl)isoxazol-3-yl)methyl)amine

Step 8: 4-Butylcyclohexanecarbonyl chloride + ((5-(Furan-2-yl)isoxazol-3-yl)methyl)amine + Et3N → 4-Butyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide

Route B: Via Direct Coupling

Scheme 2: Synthetic Route B

Step 1: Cyclohexanecarbonitrile + LDA + 1-Iodobutane → 4-Butylcyclohexanecarbonitrile

Step 2: 4-Butylcyclohexanecarbonitrile + NaOH → 4-Butylcyclohexanecarboxylic acid

Step 3: 2-Methylfuran + (S)-Epichlorohydrin → (S)-1-Chloro-3-(5-methylfuran-2-yl)propan-2-ol

Step 4: Installation of hydroxylamino group → Oxidation → Isoxazole formation

Step 5: Functionalization to introduce aminomethyl group at the 3-position

Step 6: 4-Butylcyclohexanecarboxylic acid + ((5-(Furan-2-yl)isoxazol-3-yl)methyl)amine + HATU + DIPEA → 4-Butyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide

Optimization of Key Reactions

Optimization of Isoxazole Formation

The formation of the isoxazole ring is a critical step in the synthesis. The traditional approach using NBS-mediated oxidation of hydroxylaminoalkyl furan has been optimized in recent studies:

Table 6: Optimization of Isoxazole Formation

| Entry | NBS (equiv) | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2.0 | p-TSA | DCM | 0 to rt | 120 | 54 |

| 2 | 1.5 | p-TSA | DCM | 0 to rt | 50 | 75 |

| 3 | 1.5 | p-TSA | DCM | -10 to rt | 60 | 70 |

| 4 | 1.5 | p-TSA | THF | 0 to rt | 50 | 65 |

| 5 | 1.8 | p-TSA | DCM | 0 to rt | 45 | 72 |

The optimal conditions involve using 1.5 equivalents of NBS with catalytic p-toluenesulfonic acid (p-TSA) in dichloromethane, with a reaction time of 50 minutes, providing a 75% yield of the desired isoxazole.

Optimization of Amide Coupling

The final amide coupling step has been optimized to achieve high yields:

Table 7: Optimization of Amide Coupling

| Entry | Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Acid chloride | (COCl)2, then Et3N | DCM | 0 to rt | 4 | 80 |

| 2 | Acid chloride | SOCl2, then Et3N | DCM | 0 to rt | 5 | 75 |

| 3 | Direct coupling | EDCI, DMAP | DCM | rt | 24 | 78 |

| 4 | Direct coupling | HATU, DIPEA | DMF | rt | 12 | 85 |

| 5 | Direct coupling | T3P, Et3N | EtOAc | rt | 10 | 82 |

The most efficient method involves direct coupling using HATU/DIPEA in DMF at room temperature, providing an 85% yield of the target amide.

Scale-up Considerations

For larger-scale synthesis, several modifications to the procedures are recommended:

For the alkylation step, a continuous flow process can be employed, similar to that described in Patent WO2009121789A1:

- Solution of cyclohexanecarbonitrile and base is continuously added to a reactor

- Solution of alkylating agent is added at a controlled rate

- Reaction time can be reduced to minutes instead of hours

For the isoxazole formation, the process can be scaled up while maintaining efficiency:

For the amide coupling step:

- The acid chloride method is often preferred for larger scale due to lower cost of reagents

- Acid chloride can be generated in situ and used directly without isolation

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

Reduction: The isoxazole ring can be reduced to form isoxazolines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen and oxygen atoms in the isoxazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products Formed

Oxidation: Furanones.

Reduction: Isoxazolines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.

Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.

Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-butyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Functional Group Variations

- 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11): Key Differences: Replaces the isoxazole ring with a 1,3,4-oxadiazole and introduces a sulfamoylbenzamide group. (MIC₅₀ = 8–16 µg/mL) . Table 1: Comparison of Functional Groups

Core Ring Modifications

- 5-(5-(Furan-2-yl)isoxazol-3-yl)-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one (C6): Key Differences: Incorporates a dihydropyrimidinone scaffold instead of cyclohexane. The trifluoromethyl group increases electronegativity and metabolic stability. Impact: NMR data (δ 7.96 ppm for aromatic protons) confirm extended conjugation, likely enhancing UV absorption for analytical detection .

Pharmacological Profiles

- N-(5-(3,4-Dimethoxyphenyl)benzo[d]isoxazol-3-yl)cyclohexanecarboxamide (33) :

Physicochemical Properties

- Hydroxamic Acid Analogs (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide): Key Contrast: Hydroxamic acids exhibit chelating properties (e.g., Fe³⁺ binding) for antioxidant activity, absent in the target compound due to its non-hydroxylated carboxamide .

Biological Activity

4-butyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide is a synthetic compound characterized by its unique structure, which includes a butyl group, a cyclohexanecarboxamide moiety, and a furan-substituted isoxazole. The molecular formula for this compound is , with a molecular weight of approximately 274.31 g/mol. The presence of the furan and isoxazole rings suggests potential biological activity, particularly in pharmacological applications.

Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions that must be optimized for yield and purity. The amide bond in the structure is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. The furan and isoxazole rings may participate in electrophilic aromatic substitution reactions due to their electron-rich nature, which can be utilized in further synthetic modifications or derivatizations of the compound.

Antimicrobial Properties

The biological activity of 4-butyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide has been explored in various studies, particularly focusing on its antimicrobial properties. Compounds containing furan and isoxazole moieties have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus .

Antitumor Activity

Preliminary studies indicate that compounds with furan and isoxazole scaffolds may possess antitumor properties. Research has shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including lung cancer cells. For example, compounds structurally related to 4-butyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide demonstrated promising results in inhibiting cell proliferation in 2D assays compared to 3D models, suggesting their potential as antitumor agents .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of several furan derivatives against multiple bacterial strains. The findings indicated that some compounds outperformed standard antibiotics such as streptomycin and tetracycline, highlighting the potential of furan-containing compounds as effective antimicrobial agents .

- Antitumor Activity : In another investigation, compounds similar to 4-butyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide were tested for cytotoxicity against human lung cancer cell lines (A549, HCC827). Results showed that certain derivatives had low IC50 values, indicating high potency against tumor cells while maintaining moderate toxicity towards normal cells .

Data Summary

The following table summarizes key findings related to the biological activity of 4-butyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide and similar compounds:

| Activity | Tested Compounds | Target Organisms/Cells | Results |

|---|---|---|---|

| Antibacterial | Various furan derivatives | E. coli, S. aureus | Significant antibacterial activity observed |

| Antitumor | Structural analogs | A549, HCC827 (lung cancer cell lines) | Low IC50 values indicating high cytotoxicity |

| Cytotoxicity | Related compounds | MRC-5 (normal lung fibroblasts) | Moderate toxicity; further optimization needed |

Q & A

Basic Research Questions

What are the key synthetic routes for preparing 4-butyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclohexanecarboxamide, and how are yields optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the isoxazole ring via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For example, furan-2-yl acetylenes can react with in situ-generated nitrile oxides under reflux in ethanol or dichloromethane .

- Step 2 : Amide coupling between the isoxazole intermediate and 4-butylcyclohexanecarboxylic acid using coupling agents like EDCl/HOBt or DCC in anhydrous DMF .

- Yield Optimization : Catalysts (e.g., ytterbium triflate) and ultrasound-assisted reactions improve reaction rates and yields (e.g., 70–77% yields reported for analogous isoxazole derivatives) .

How is the compound characterized to confirm structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra validate substituent positions. For instance, the furan proton signals appear at δ 6.2–7.4 ppm, while isoxazole protons resonate near δ 6.5–8.0 ppm .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., [M+H]) confirm molecular weight. Fragmentation patterns align with the loss of the cyclohexyl or furan moieties .

- Chromatography : HPLC or TLC with UV detection ensures purity (>95%) .

What solvents and conditions are critical for stabilizing the compound during storage?

- Solvent Compatibility : Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the amide bond .

- Light Sensitivity : Protect from UV exposure due to the furan ring’s photolability .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Analog Synthesis : Modify the furan (e.g., replace with thiophene) or cyclohexyl group (e.g., introduce substituents like fluorine) to assess activity changes .

- In Vitro Assays : Test analogs against target proteins (e.g., ion channels) using electrophysiology (e.g., TEVC in Xenopus oocytes) or enzyme inhibition assays. For example, IC values for M2 proton channel inhibition in influenza A virus were determined using TEVC .

- Data Interpretation : Correlate logP values (calculated via HPLC) with membrane permeability .

How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

- Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at elevated temperatures (e.g., 40°C) .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for the cyclohexyl and isoxazole regions .

- X-ray Crystallography : Resolve absolute configuration disputes, as demonstrated for related amide derivatives .

What methodologies are effective in optimizing in vitro assays for this compound’s mechanism of action?

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate to establish EC/IC values .

- Binding Studies : Use surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., KD values). For similar compounds, SPR revealed sub-µM binding to viral proteins .

- Control Experiments : Include known inhibitors (e.g., adamantane derivatives for M2 channel studies) to validate assay conditions .

How do reaction conditions (e.g., catalysts, solvents) influence stereochemical outcomes in synthesis?

- Chiral Catalysts : Use (-)-sparteine or cinchona alkaloids to induce enantioselectivity in cycloaddition steps. For example, ytterbium triflate increased diastereomeric excess (de) to >90% in analogous isoxazole syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization, while THF promotes intermolecular reactions .

Notes

- Methodological Focus : Answers emphasize reproducible protocols over theoretical explanations.

- Advanced Topics : SAR and assay design incorporate interdisciplinary approaches (synthetic chemistry, biophysics).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.